(5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate
Description
The compound “(5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate” is a highly acetylated carbohydrate derivative characterized by a central oxane (pyranose) ring. Key structural features include:
- 3,4-Diacetyloxy groups: Acetyl-protected hydroxyl groups at positions 3 and 4, enhancing lipophilicity and stability against enzymatic degradation.
- 6-Ethoxy substituent: An ethoxy group at position 6, which modulates solubility and steric bulk compared to other alkyl or aryloxy analogs.
- Methyl acetate at C2: A terminal acetyl group on the hydroxymethyl side chain, common in glycosylation intermediates .
This compound serves as a precursor in synthetic glycosylation reactions and is studied for its stability and reactivity in pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C16H25NO9 |
|---|---|
Molecular Weight |
375.37 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C16H25NO9/c1-6-22-16-13(17-8(2)18)15(25-11(5)21)14(24-10(4)20)12(26-16)7-23-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18) |
InChI Key |
POOQFLLMEIHRRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and amidation. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy and ethoxy groups, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The acetyloxy and acetamido groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at the 6-position of the oxane ring and acetyl/acyl modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity :
- The chloro derivative (CAS 41355-44-6) exhibits >95% purity by TLC and is favored in nucleophilic substitution reactions due to the electronegative Cl atom .
- Ethoxy and hexadecoxy analogs show reduced reactivity but improved stability in long-term storage .
Solubility: Aryloxy substituents (e.g., 4-methylphenoxy) enhance solubility in organic solvents like dichloromethane (>50 mg/mL) but reduce aqueous solubility (<1 mg/mL) . Long alkyl chains (e.g., hexadecoxy) confer micelle-forming behavior, useful in drug delivery systems .
Synthetic Utility: Phenoxy derivatives (e.g., CAS 263746-44-7) are intermediates for fluorescent glycosides due to their UV-active aromatic rings . Acetamido-protected analogs (e.g., CAS 132152-77-3) are critical for stereoselective glycosylation in oligosaccharide synthesis .
Stability: Acetylated derivatives (e.g., 3,4-diacetyloxy) show resistance to enzymatic hydrolysis compared to free hydroxyl analogs . The ethoxy substituent provides intermediate stability between short-chain (e.g., methoxy) and bulky groups (e.g., phenoxy) .
Research Implications
The diversity in substituents at the 6-position allows fine-tuning of physicochemical properties for targeted applications. For example:
- Aryloxy derivatives are optimal for imaging agents, leveraging their UV/fluorescence properties.
- Long alkyl chains (hexadecoxy) are pivotal in lipid-based formulations for enhanced bioavailability .
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